DL-Allylglycine

Description

An inhibitor of glutamate decarboxylase and an antagonist of GAMMA-AMINOBUTYRIC ACID. It is used to induce convulsions in experimental animals.

Structure

3D Structure

Properties

IUPAC Name |

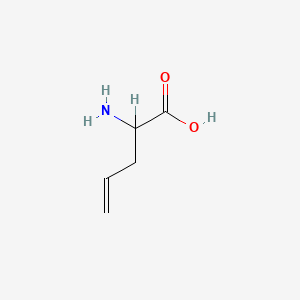

2-aminopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNNWFKQCKFSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Record name | allylglycine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allylglycine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313217 | |

| Record name | 2-Amino-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7685-44-1, 1069-48-3 | |

| Record name | 2-Amino-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7685-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC20898 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-aminopent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DL-Allylglycine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Allylglycine is a widely utilized convulsant agent in neuroscience research, primarily employed to induce seizures in preclinical models of epilepsy. Its mechanism of action is centered on the inhibition of γ-aminobutyric acid (GABA) synthesis, the primary inhibitory neurotransmitter in the central nervous system. This guide provides a comprehensive overview of the biochemical and physiological effects of this compound, detailing its molecular targets, the resultant neurochemical alterations, and the experimental protocols used to investigate its activity.

Core Mechanism of Action: Inhibition of Glutamate (B1630785) Decarboxylase (GAD)

The principal molecular target of this compound is glutamate decarboxylase (GAD) , the rate-limiting enzyme in the biosynthesis of GABA from glutamate.[1][2] By inhibiting GAD, this compound effectively reduces the production of GABA, leading to a significant decrease in GABAergic inhibitory neurotransmission.[3][4] This disruption of the excitatory/inhibitory balance within the brain results in neuronal hyperexcitability and the manifestation of seizures.

It is crucial to note that this compound itself is a relatively weak inhibitor of GAD in vitro.[5] The potent convulsant effects observed in vivo are largely attributed to its metabolic conversion to 2-keto-4-pentenoic acid . This metabolite is a significantly more potent inhibitor of GAD and is considered the primary mediator of this compound's effects.[5]

Signaling Pathway: GABA Synthesis Inhibition

Caption: Metabolic activation and inhibitory action of this compound.

Quantitative Data on the Effects of this compound

The following table summarizes key quantitative data regarding the biological effects of this compound.

| Parameter | Species | Value | Notes | Reference(s) |

| Seizure Induction | ||||

| ED₅₀ (intraperitoneal) | Mouse | 1.0 mmol/kg | Effective dose for inducing seizures in 50% of animals. | [2] |

| Neurochemical Changes | ||||

| GABA Concentration | Rat (Cortex, Cerebellum, Hippocampus) | -32% to -54% | Generalized decrease after L-allylglycine administration (2.4 mmol/kg, i.v.). | [3] |

| Glutamine Concentration | Rat (Cortex, Cerebellum, Hippocampus) | +10% to +53% | Generalized increase after L-allylglycine administration (2.4 mmol/kg, i.v.). | [3] |

| Aspartate Concentration | Rat (Cortex) | -14% | Decrease in the cortex after L-allylglycine administration (2.4 mmol/kg, i.v.). | [3] |

Experimental Protocols

In Vivo Seizure Induction in Rodents

This protocol describes the induction of seizures in rats using this compound, a common model for studying epilepsy and anticonvulsant drug efficacy.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for intraperitoneal (IP) injection

-

Animal observation cages

-

Video recording equipment (optional)

-

Electroencephalogram (EEG) recording equipment (optional)

Procedure:

-

Animal Preparation: Use adult male or female rats (e.g., Sprague-Dawley or Wistar), weighing 200-300g. Acclimate the animals to the housing conditions for at least one week prior to the experiment.

-

Drug Preparation: Prepare a solution of this compound in sterile saline. The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 1-2 ml/kg). For example, to achieve a dose of 150 mg/kg (approximately 1.3 mmol/kg), dissolve the appropriate amount of this compound in saline. Ensure the solution is fully dissolved and at room temperature before injection.

-

Administration: Inject the this compound solution intraperitoneally (IP). A typical dose range for inducing seizures is 100-250 mg/kg.[6]

-

Observation: Immediately after injection, place the animal in an observation cage. Observe the animal continuously for the onset of seizure activity. Seizure behaviors can be scored using a modified Racine scale. Record the latency to the first seizure and the severity and duration of seizures. Video recording is recommended for detailed behavioral analysis.

-

EEG Monitoring (Optional): For more precise seizure detection and characterization, animals can be implanted with cortical or depth electrodes for EEG recording before and after this compound administration.

Experimental Workflow: Seizure Induction and Observation

Caption: Workflow for this compound-induced seizure experiments in rodents.

In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay

This protocol outlines an HPLC-based method to determine the inhibitory effect of compounds on GAD activity in brain tissue homogenates.[7]

Materials:

-

Rodent brain tissue (e.g., whole brain or specific regions)

-

Homogenization buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

L-glutamic acid (substrate)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

Test inhibitor (e.g., this compound, 2-keto-4-pentenoic acid)

-

Dansyl chloride (derivatizing agent)

-

HPLC system with a C18 column and a DAD detector

Procedure:

-

Brain Homogenate Preparation: Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris, and use the supernatant as the enzyme source.

-

Reaction Mixture: In a microcentrifuge tube, combine the brain homogenate, PLP, and the test inhibitor at various concentrations. Pre-incubate the mixture for a short period at 37°C.

-

Enzymatic Reaction: Initiate the reaction by adding L-glutamic acid. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Derivatization: Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation. Centrifuge to pellet the precipitated proteins. Take an aliquot of the supernatant and derivatize the newly formed GABA with dansyl chloride.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the dansyl-GABA derivative using a C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water). Detect the derivative using a DAD detector at the appropriate wavelength.

-

Data Analysis: Quantify the amount of GABA produced by comparing the peak area to a standard curve of known GABA concentrations. Calculate the percentage of GAD inhibition for each inhibitor concentration and determine the IC₅₀ value.

Measurement of GABA Levels in Brain Tissue by HPLC

This protocol provides a method for the quantitative analysis of GABA in brain tissue samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

-

Brain tissue samples

-

Perchloric acid (0.4 M)

-

Derivatization reagent (e.g., o-phthaldialdehyde/mercaptoethanol or dansyl chloride)

-

HPLC system with a C18 column and a fluorescence or DAD detector

-

GABA standard solutions

Procedure:

-

Sample Preparation: Homogenize the brain tissue in ice-cold 0.4 M perchloric acid. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.

-

Derivatization: Take an aliquot of the supernatant and neutralize it with a suitable buffer. Add the derivatization reagent and allow the reaction to proceed according to the specific reagent's protocol.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Use a C18 column and an appropriate mobile phase to separate the GABA derivative from other amino acids. Detect the derivative using a fluorescence detector (for o-phthaldialdehyde) or a DAD detector (for dansyl chloride) at the optimal excitation and emission wavelengths.

-

Quantification: Generate a standard curve by running known concentrations of GABA standard through the same derivatization and HPLC procedure. Determine the concentration of GABA in the brain samples by comparing their peak areas to the standard curve.

Logical Relationship: From GAD Inhibition to Seizure

Caption: The cascade of events from this compound administration to seizure.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in seizure generation and for the preclinical evaluation of anticonvulsant therapies. Its mechanism of action, primarily through the inhibition of GAD by its metabolite 2-keto-4-pentenoic acid, leads to a predictable and reproducible pro-convulsant effect. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies and to accurately quantify its neurochemical consequences. A thorough understanding of its mechanism is essential for the interpretation of experimental results and for the development of novel therapeutic strategies for epilepsy and other neurological disorders characterized by GABAergic dysfunction.

References

- 1. abcam.com [abcam.com]

- 2. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of the effects of allylglycine and 2-keto-4-pentenoic acid on cerebral glutamic acid decarboxylase activity and convulsions in mice [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Function of DL-Allylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

DL-Allylglycine is a widely utilized neurochemical tool primarily recognized for its role as an inhibitor of glutamate (B1630785) decarboxylase (GAD), the principal enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3] This inhibition leads to a significant reduction in brain GABA concentrations, a state that can induce convulsions, making this compound a valuable agent in experimental models of epilepsy.[4][5] Beyond its critical impact on the GABAergic system, this compound also modulates the activity of key enzymes in the polyamine synthesis pathway, namely ornithine decarboxylase (ODC) and S-adenosyl-L-methionine decarboxylase (SAM-DC), thereby influencing cellular growth and proliferation processes.[1] This technical guide provides an in-depth exploration of the functions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and experimental workflows.

Data Presentation

Table 1: In Vivo Effects of this compound Administration

| Animal Model | Dosage | Route of Administration | Observed Effects | Reference(s) |

| Mouse | 1.2 mmol/kg | Intraperitoneal (i.p.) | Induced convulsions and decreased GABA concentration in multiple brain regions. | [4] |

| Mouse | 0.8 mmol/kg | Intraperitoneal (i.p.) | Significantly increased brain ornithine decarboxylase (ODC) activity and decreased S-adenosyl-L-methionine decarboxylase (SAM-DC) activity. | [1] |

| Rat | 100, 150, 200, or 250 mg/kg | Intraperitoneal (i.p.) | Induced focal and generalized tonic extension seizures. | [5] |

| Rat | 2.4 mmol/kg | Intravenous (i.v.) | Associated with generalized decreases in GABA concentrations (-32% to -54%) and increases in glutamine concentrations (+10% to +53%). | [6] |

| Cat (GL-kindled) | 30-40 mg/kg | Intravenous (i.v.) | Induced stable photosensitivity with photically induced seizures. | [1] |

Table 2: Effects of L-Allylglycine on Glutamate Decarboxylase (GAD) Activity

| Preparation | Concentration/Dose | Percent Inhibition of GAD Activity | Notes | Reference(s) |

| Mouse Brain Preparations (ex vivo) | 39.8 µmol/g per hour | 60% | Demonstrates significant inhibition in a near-physiological setting. | [4] |

| In Vitro | 1-80 mM | Varies | High concentrations are required for inhibition, suggesting metabolic activation is crucial for in vivo potency. | [4][7] |

Core Function: Inhibition of GABA Synthesis

The primary and most studied function of this compound is the inhibition of Glutamate Decarboxylase (GAD).[1][2] GAD catalyzes the decarboxylation of glutamate to form GABA, the main inhibitory neurotransmitter in the central nervous system. By inhibiting GAD, this compound effectively reduces the brain's capacity to produce GABA, leading to a decrease in GABAergic inhibitory tone.[1][3] This disinhibition of neuronal circuits is the underlying mechanism for the convulsant activity of this compound.[4][5]

It is important to note that the in vivo potency of L-allylglycine is attributed to its metabolic conversion to 2-keto-4-pentanoic acid, which is a more potent GAD inhibitor.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Allylglycine - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]

DL-Allylglycine as a Glutamate Decarboxylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-allylglycine as a potent inhibitor of glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols relevant to the study of this compound and its effects on the GABAergic system.

Introduction

This compound is a glycine (B1666218) derivative that serves as a crucial tool in neuroscience research, particularly in the study of epilepsy and GABAergic neurotransmission. By inhibiting GAD, this compound effectively reduces the synthesis of GABA, leading to a decrease in inhibitory signaling in the central nervous system. This disruption of the excitatory/inhibitory balance can induce seizures in animal models, providing a valuable platform for investigating the pathophysiology of epilepsy and for the preclinical evaluation of potential anticonvulsant therapies. While this compound itself is a weak inhibitor, its in vivo effects are primarily mediated by its metabolite, 2-keto-4-pentenoic acid, a significantly more potent GAD inhibitor.[1]

Mechanism of Action

This compound acts as a non-specific inhibitor of both major isoforms of glutamate decarboxylase, GAD65 and GAD67. The primary mechanism of its convulsant activity is the reduction of GABA levels in the brain.[2][3] This decrease in GABAergic tone leads to hyperexcitability of neurons, which can manifest as seizures.[4] The in vivo inhibitory action is largely attributed to the metabolic conversion of allylglycine to 2-keto-4-pentenoic acid, which is a more potent inhibitor of GAD.[1][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound and its metabolite, as well as its in vivo effects on seizure induction.

| Compound | Target | Inhibition Constant (Ki) | Reference |

| This compound | Glutamate Decarboxylase (GAD) | ~50 mM | [1] |

| 2-keto-4-pentenoic acid | Glutamate Decarboxylase (GAD) | 1 µM (10-6 M) | [1] |

| Animal Model | Administration Route | ED50 for Seizure Induction | Reference |

| Mice | Intraperitoneal (i.p.) | 1.2 mmol/kg (for L-allylglycine) |

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams are provided in DOT language.

GABA Synthesis and Inhibition by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of the effects of allylglycine and 2-keto-4-pentenoic acid on cerebral glutamic acid decarboxylase activity and convulsions in mice [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the History and Discovery of DL-Allylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Allylglycine, a racemic mixture of D- and L-allylglycine, is a pivotal compound in neuroscience research, primarily known for its role as a proconvulsant. Its ability to inhibit the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), has made it an invaluable tool for studying the mechanisms of epilepsy and the broader role of GABAergic neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the history, synthesis, and biological discovery of this compound, with a focus on the experimental data and methodologies that have defined our understanding of this compound.

History and Discovery

The synthesis of allylglycine dates back to at least the mid-20th century. A 1947 patent granted to the American Cyanamid Company describes a method for the preparation of allylglycine, indicating its availability as a chemical entity during that period.[1] However, the exploration of its biological effects, particularly its convulsant properties, appears to have commenced later. A notable early report on the convulsant properties of allylglycine was published in 1965, laying the groundwork for its use as a tool to induce seizures in experimental models.[2]

Subsequent research delved into the stereospecific effects of allylglycine, revealing that the L-enantiomer is primarily responsible for its biological activity. Studies in the 1970s demonstrated the differential effects of D- and L-allylglycine on brain glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for GABA synthesis, and their respective convulsive actions.[3] This work was crucial in establishing the mechanism of action of allylglycine and solidifying its role as a specific inhibitor of GABAergic neurotransmission.

Chemical Synthesis

Several methods for the synthesis of this compound have been reported. One of the earliest documented industrial processes involves the reaction of chloroacetic acid with an excess of allylamine (B125299).[4] More contemporary and refined methods have also been developed, including stereoselective syntheses to obtain the individual D- and L-enantiomers.

General Synthesis Protocol (based on the 1947 Patent)

A detailed protocol for a single-step synthesis of allylglycine is outlined in U.S. Patent 2,425,283.[1][4] The process involves the reaction of chloroacetic acid with a large excess of allylamine.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with a significant molar excess of allylamine.

-

Reaction Execution: Chloroacetic acid is slowly added to the allylamine while maintaining the reaction temperature between 0°C and 20°C.

-

Work-up: Following the addition, the reaction mixture is diluted with water, and the excess allylamine is removed by distillation. The resulting aqueous solution contains the sodium salt of allylglycine.

-

Isolation (Optional): The allylglycine can be isolated as its hydrochloride salt by evaporation to dryness, extraction with ethanol (B145695) containing hydrochloric acid, and subsequent crystallization.

Mechanism of Action: Inhibition of GABA Synthesis

The primary mechanism through which this compound exerts its proconvulsant effects is the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of GABA. The L-isomer, L-allylglycine, is the active enantiomer.

The GABAergic Pathway and its Disruption

GABA is the main inhibitory neurotransmitter in the central nervous system. It is synthesized from glutamate by GAD. By inhibiting GAD, L-allylglycine reduces the levels of GABA in the brain, leading to a state of hyperexcitability and a lowered seizure threshold.

Metabolic Activation to a More Potent Inhibitor

Research has shown that L-allylglycine is metabolized in vivo to 2-keto-4-pentenoic acid. This metabolic conversion is significant because 2-keto-4-pentenoic acid is a more potent inhibitor of GAD than L-allylglycine itself. The enzymatic oxidation of allylglycine leads to the formation of 2-imino-4-pentenoate, which is then hydrolyzed to 2-keto-4-pentenoic acid.[5]

Quantitative Data

The following tables summarize the key quantitative data regarding the biological effects of this compound and its stereoisomers.

| Compound | Effect | Model System | Dosage/Concentration | Result | Reference |

| L-Allylglycine | Seizure Induction | Rat | 2.4 mmol/kg i.v. | Induction of seizures | [3][6] |

| L-Allylglycine | GABA level decrease | Rat Brain (Cortex, Cerebellum, Hippocampus) | 2.4 mmol/kg i.v. | -32% to -54% decrease in GABA concentrations | [3][6] |

| L-Allylglycine | Glutamine level increase | Rat Brain (Cortex, Cerebellum, Hippocampus) | 2.4 mmol/kg i.v. | +10% to +53% increase in glutamine concentrations | [3][6] |

| L-Allylglycine | Aspartate level decrease | Rat Brain (Cortex) | 2.4 mmol/kg i.v. | -14% decrease in aspartate concentration | [3][6] |

| This compound | ODC activity increase | Mouse Brain | 0.8 mmol/kg i.p. | Significant increase in ornithine decarboxylase activity | [7] |

Key Experimental Protocols

Induction of Seizures with this compound

Objective: To induce seizures in an animal model for the study of epilepsy and anticonvulsant drug efficacy.

Experimental Protocol:

-

Animal Model: Male Wistar rats are commonly used.

-

Drug Preparation: this compound is dissolved in a suitable vehicle, such as saline.

-

Administration: The solution is administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose sufficient to induce seizures (e.g., 2.4 mmol/kg i.v. for L-allylglycine in rats).[3][6]

-

Observation: Animals are observed for the onset, duration, and severity of convulsive behaviors. Seizure activity can be scored using established scales (e.g., Racine scale).

-

Electrophysiological Monitoring (Optional): Electroencephalography (EEG) can be used to monitor brain electrical activity and correlate it with behavioral observations.

Measurement of Brain Amino Acid Levels

Objective: To quantify the changes in neurotransmitter amino acid concentrations in brain tissue following this compound administration.

Experimental Protocol:

-

Tissue Collection: Following seizure induction (or at a predetermined time point after allylglycine administration), animals are euthanized, and brain tissue is rapidly dissected and frozen.

-

Sample Preparation: Brain tissue is homogenized in a deproteinizing agent (e.g., trichloroacetic acid).

-

Amino Acid Analysis: The levels of amino acids in the supernatant are determined using high-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) and fluorescence or electrochemical detection.[8][9]

-

Data Analysis: The concentrations of amino acids are quantified by comparison to known standards and normalized to the weight of the tissue sample.

Assay of Ornithine Decarboxylase (ODC) Activity

Objective: To measure the activity of ODC in brain tissue after treatment with this compound.

Experimental Protocol:

-

Tissue Homogenization: Brain tissue is homogenized in a buffer containing Tris-HCl, EDTA, and DTT.[10]

-

Enzyme Assay: The ODC activity in the homogenate is measured by quantifying the release of 14CO2 from L-[1-14C]ornithine.[10] The reaction mixture typically contains the tissue homogenate, pyridoxal (B1214274) phosphate, and the radiolabeled substrate.

-

Data Quantification: The amount of released 14CO2 is trapped and measured using a scintillation counter. Enzyme activity is expressed as nmol of CO2 released per unit of time per milligram of protein.[11]

Broader Biological Effects and Signaling Pathways

While the primary effect of this compound is on the GABAergic system, its downstream consequences and potential interactions with other neurotransmitter systems are areas of ongoing research.

Effects on Ornithine Decarboxylase and Polyamines

This compound has been shown to cause a marked increase in the activity of ornithine decarboxylase (ODC) in the mouse brain.[7][12] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell growth and proliferation. The increase in ODC activity is associated with an increase in the amount of immunoreactive ODC protein.[12] This suggests a potential link between the convulsant state induced by allylglycine and the regulation of polyamine metabolism.

Potential Effects on Other Neurotransmitter Systems

While the primary focus has been on GABA, some studies suggest that allylglycine may have broader effects. For instance, allylnitrile, a related compound, has been shown to alter the metabolism of serotonin (B10506) and dopamine (B1211576).[13] While direct evidence for this compound's impact on these systems is less clear, the widespread neuronal hyperexcitability it induces could indirectly affect the release and metabolism of other neurotransmitters.[14] Further research is needed to fully elucidate these potential interactions.

Conclusion

This compound has a rich history as a pharmacological tool that has been instrumental in advancing our understanding of GABAergic neurotransmission and epilepsy. From its early synthesis to the detailed characterization of its mechanism of action, research on this compound has provided valuable insights into the delicate balance of excitation and inhibition in the brain. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals seeking to utilize this compound in their own investigations or to develop novel therapeutic strategies for neurological disorders. The continued study of this compound and its effects on various signaling pathways will undoubtedly continue to contribute to the field of neuroscience.

References

- 1. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]

- 2. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 1: alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Sequence of reactions which follows enzymatic oxidation of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unina.it [iris.unina.it]

- 9. Determination of amino acids in different regions of the rat brain. Application to the acute effects of tetrahydrocannabinol (THC) and trimethyltin (TMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ornithine decarboxylase, the rate-limiting enzyme of polyamine synthesis, modifies brain pathology in a mouse model of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 12. Involvement of an "antizyme" in the inactivation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alterations in the metabolism of serotonin and dopamine in the mouse brain following a single administration of allylnitrile, which induces long-term dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Biological Activity of DL-Allylglycine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the biological activities of DL-allylglycine and its constituent enantiomers, D- and L-allylglycine. This compound is a well-documented convulsant agent that exerts its primary effect through the inhibition of glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This guide details the enantioselective differences in their mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes the implicated signaling pathways. The L-enantiomer is established as the more biologically active form, with its potency potentially enhanced by its metabolic conversion to 2-keto-4-pentenoic acid. This guide is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

This compound (2-amino-4-pentenoic acid) is a racemic mixture of D- and L-allylglycine. It is a known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.[1][2] This inhibition leads to a reduction in GABA levels in the brain, disrupting the excitatory/inhibitory balance and resulting in convulsions.[3][4] The biological effects of allylglycine are stereospecific, with the L-enantiomer demonstrating significantly greater activity than the D-enantiomer.[5] L-Allylglycine's potent in vivo effects are thought to be mediated by its conversion to 2-keto-4-pentenoic acid, a more potent GAD inhibitor.[5] Beyond its effects on the GABAergic system, allylglycine has been noted to influence other metabolic enzymes and has been investigated for its potential interactions with other neurotransmitter systems.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activity of this compound and its enantiomers. A critical gap in the currently available literature is the specific IC50 or Ki values for the inhibition of glutamate decarboxylase by the individual D- and L-enantiomers, which are understood to be contained within the frequently cited but not publicly accessible paper by Orlowski et al. (1977).

Table 1: In Vitro Inhibition of Glutamate Decarboxylase (GAD)

| Compound | Target | IC50/Ki | Concentration Range for Inhibition | Source |

| L-Allylglycine | Glutamate Decarboxylase (GAD) | Not specified | 1-80 mM | [5][6] |

| D-Allylglycine | Glutamate Decarboxylase (GAD) | Not specified | Reported to be a much weaker inhibitor than the L-enantiomer. | [5] |

| 2-keto-4-pentenoic acid | Glutamate Decarboxylase (GAD) | Not specified | Reported to be a more potent inhibitor than L-allylglycine. | [5] |

Table 2: In Vivo Effects of Allylglycine Enantiomers

| Compound | Species | Route of Administration | Dose | Observed Effect | Source |

| This compound | Mouse | Intraperitoneal (i.p.) | 0.8 mmol/kg | Increased brain ornithine decarboxylase (ODC) activity, decreased S-adenosyl-L-methionine decarboxylase (SAM-DC) activity. | |

| This compound | Cat | Intravenous (i.v.) | 30-40 mg/kg | Induction of photosensitive seizures. | |

| L-Allylglycine | Rat | Intraperitoneal (i.p.) | 150 mg/kg | Induction of convulsive behaviors. | [4] |

| L-Allylglycine | Rat | Intranigral injection | 200 µg | Induction of convulsive behaviors. | [4] |

| L-Allylglycine | Mouse | Intraperitoneal (i.p.) | 1.2 mmol/kg | Induction of convulsions and decreased GABA concentration in multiple brain regions. | [6] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of allylglycine is the inhibition of GABA synthesis. However, downstream effects and potential interactions with other signaling pathways have been reported.

Inhibition of GABA Synthesis

L-allylglycine acts as an inhibitor of glutamate decarboxylase (GAD), leading to a depletion of GABA in the brain. This disrupts the normal inhibitory tone of the central nervous system, leading to hyperexcitability and convulsions. The D-enantiomer is significantly less effective in this regard.

Caption: Inhibition of GABA synthesis by allylglycine enantiomers.

Downstream Effects of GABA Depletion

The reduction in GABAergic inhibition can lead to a cascade of downstream effects, including alterations in the activity of other neurotransmitter systems. While direct interactions of allylglycine with these systems are not well-established, the disruption of the GABAergic system can indirectly influence dopaminergic and serotonergic pathways.

Caption: Potential downstream effects of GABA depletion.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of allylglycine's biological activity.

In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay

This protocol is a generalized method for determining the inhibitory potential of compounds on GAD activity.

Objective: To quantify the inhibition of GAD by D- and L-allylglycine.

Materials:

-

Partially purified GAD enzyme preparation from rodent brain.

-

L-[1-¹⁴C]glutamic acid (radiolabeled substrate).

-

Pyridoxal 5'-phosphate (PLP).

-

Potassium phosphate (B84403) buffer (pH 7.2).

-

D-Allylglycine and L-Allylglycine solutions of varying concentrations.

-

Scintillation vials and scintillation fluid.

-

Microcentrifuge tubes.

-

Incubator or water bath (37°C).

-

Scintillation counter.

Procedure:

-

Enzyme Preparation: Prepare a homogenate of rodent brain tissue in a suitable buffer and obtain a partially purified GAD fraction through centrifugation.

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing potassium phosphate buffer, PLP, and the GAD enzyme preparation.

-

Inhibitor Addition: Add varying concentrations of D- or L-allylglycine to the reaction mixtures. Include a control group with no inhibitor.

-

Pre-incubation: Pre-incubate the mixtures for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding L-[1-¹⁴C]glutamic acid to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., sulfuric acid). This also serves to release the ¹⁴CO₂ produced.

-

CO₂ Trapping: Place a small cup containing a CO₂ trapping agent (e.g., hyamine hydroxide) inside the sealed reaction vial.

-

Quantification: After a sufficient trapping period, transfer the trapping agent to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of GAD inhibition for each concentration of the allylglycine enantiomers and determine the IC50 values.

Caption: Workflow for in vitro GAD inhibition assay.

Quantification of Brain GABA Levels by HPLC

This protocol describes a common method for measuring GABA concentrations in brain tissue samples.

Objective: To determine the effect of D- and L-allylglycine administration on GABA levels in different brain regions.

Materials:

-

Rodent brain tissue (e.g., hippocampus, cortex).

-

Perchloric acid (PCA).

-

High-performance liquid chromatography (HPLC) system with a fluorescence or electrochemical detector.

-

Reversed-phase C18 column.

-

Mobile phase (e.g., phosphate buffer with an organic modifier).

-

Derivatizing agent (e.g., o-phthaldialdehyde, OPA).

-

GABA standard solutions.

-

Homogenizer.

-

Centrifuge.

Procedure:

-

Sample Collection: Euthanize the animal at a specified time after administration of the allylglycine enantiomer or vehicle. Rapidly dissect the desired brain regions and freeze them in liquid nitrogen.

-

Tissue Homogenization: Homogenize the frozen brain tissue in a known volume of cold PCA.

-

Deproteinization: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the amino acids.

-

Derivatization: Mix an aliquot of the supernatant with the OPA derivatizing agent to form a fluorescent derivative of GABA.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system.

-

Separation and Detection: Separate the GABA derivative from other amino acids on the C18 column using the appropriate mobile phase. Detect the fluorescent signal at the specific excitation and emission wavelengths for the OPA-GABA adduct.

-

Quantification: Create a standard curve using known concentrations of GABA. Quantify the GABA concentration in the brain samples by comparing their peak areas to the standard curve.

-

Data Normalization: Express the GABA concentration relative to the weight of the tissue sample.

Caption: Workflow for HPLC quantification of brain GABA.

Induction and Scoring of Convulsive Behavior in Rodents

This protocol outlines the procedure for inducing seizures with allylglycine and scoring their severity.

Objective: To assess the convulsive activity of D- and L-allylglycine in rodents.

Materials:

-

Male Wistar rats or other suitable rodent strain.

-

D-Allylglycine and L-Allylglycine solutions for injection.

-

Vehicle control (e.g., saline).

-

Observation chambers.

-

Video recording equipment (optional but recommended).

-

Timer.

Procedure:

-

Animal Acclimation: Acclimate the animals to the testing environment to reduce stress-related behavioral artifacts.

-

Drug Administration: Administer the desired dose of D- or L-allylglycine (or vehicle) via the chosen route (e.g., intraperitoneal injection).

-

Observation: Immediately after injection, place the animal in an individual observation chamber and begin continuous observation for a set period (e.g., 2-4 hours).

-

Behavioral Scoring: Score the convulsive behaviors according to a standardized scale, such as the Racine scale, at regular intervals.

-

Racine Scale for Seizure Severity:

-

Stage 1: Mouth and facial movements.

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling with loss of postural control.

-

-

Data Collection: Record the latency to the first seizure, the severity of the seizures (highest Racine stage reached), and the duration and frequency of seizures.

-

Ethical Considerations: Ensure all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC) and are performed in accordance with relevant guidelines. Provide appropriate post-procedural care.

Caption: Workflow for seizure induction and scoring.

Conclusion

The biological activity of this compound is primarily attributed to its L-enantiomer, which acts as an inhibitor of glutamate decarboxylase, leading to a reduction in brain GABA levels and subsequent convulsive activity. The D-enantiomer is significantly less active. The in vivo potency of L-allylglycine may be enhanced by its metabolic conversion to the more potent GAD inhibitor, 2-keto-4-pentenoic acid. While the primary mechanism of action is well-understood, further research is needed to fully elucidate the specific quantitative differences in GAD inhibition between the enantiomers and to explore the broader implications of allylglycine-induced GABA depletion on other neurotransmitter and signaling pathways. The experimental protocols provided in this guide offer a framework for conducting such investigations. This document serves as a foundational resource for researchers working with allylglycine and its enantiomers, highlighting both the established knowledge and the areas requiring further exploration.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. Some properties of guinea pig brain glutamate decarboxylase and its inhibition by the convulsant allylglycine (2-amino-4-pentenoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of the effects of allylglycine and 2-keto-4-pentenoic acid on cerebral glutamic acid decarboxylase activity and convulsions in mice [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Molecular Siege: How DL-Allylglycine Subverts GABA Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability. The synthesis of GABA from glutamate (B1630785) is catalyzed by the enzyme glutamic acid decarboxylase (GAD). Disruption of this synthesis can have profound neurological consequences. DL-allylglycine, a well-known convulsant agent, exerts its effects by directly targeting and inhibiting GAD. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibition of GABA synthesis. We will explore the kinetic profile of this inhibition, detail the experimental protocols for its characterization, and present the relevant quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and neurology.

Introduction: The GABAergic System and the Role of Glutamic Acid Decarboxylase (GAD)

The delicate balance between neuronal excitation and inhibition is fundamental to proper brain function. GABAergic neurotransmission is the principal source of inhibitory tone in the mature brain. The synthesis of GABA is a single-step enzymatic reaction catalyzed by glutamic acid decarboxylase (GAD), which converts L-glutamate into GABA.[1] This enzyme is a critical control point in the regulation of GABA levels.

Two isoforms of GAD, GAD65 and GAD67, are expressed in the brain from two different genes.[2] These isoforms differ in their cellular localization and regulation. GAD67 is distributed throughout the neuron and is responsible for basal GABA synthesis, while GAD65 is localized to nerve terminals and is involved in the synthesis of GABA for neurotransmission.[2] Both isoforms require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor for their catalytic activity.

Inhibition of GAD leads to a reduction in GABA levels, disrupting the excitatory/inhibitory balance and leading to hyperexcitability, which can manifest as seizures.[3] this compound is a potent inhibitor of GAD and has been extensively used as a tool in neuroscience research to induce seizures in animal models and to study the role of the GABAergic system in various neurological disorders.[4][5]

The Mechanism of this compound Inhibition of GAD

The inhibitory action of this compound on GAD is complex and multifaceted. While it is a potent inhibitor, its in vivo effects are significantly more pronounced than what is observed in in vitro enzyme assays. This suggests a multi-step process that may involve metabolic activation.

Direct Inhibition of GAD

In vitro studies have shown that L-allylglycine, the active isomer in the DL-racemic mixture, can directly inhibit GAD, although this typically requires high concentrations (in the millimolar range).[6] The precise nature of this direct inhibition is not fully elucidated in readily available literature, but it is believed to involve interaction with the active site of the enzyme.

Metabolic Activation to a More Potent Inhibitor

A key aspect of this compound's potent in vivo activity is its metabolic conversion to 2-keto-4-pentenoic acid.[6] This metabolite is a significantly more powerful inhibitor of GAD. This suggests that this compound may act as a pro-drug, with its full inhibitory potential being realized after metabolic transformation within the body.

The proposed mechanism of action for these inhibitors is thought to involve a "suicide" or "mechanism-based" inactivation of GAD. In this scenario, the inhibitor, structurally similar to the natural substrate (glutamate), binds to the active site of the enzyme. The enzyme then proceeds with its catalytic mechanism, but instead of producing GABA, it converts the inhibitor into a highly reactive intermediate. This intermediate then forms a covalent bond with a residue in the active site, leading to irreversible inactivation of the enzyme.

dot

Caption: Metabolic activation and suicide inhibition of GAD by this compound.

Quantitative Analysis of GAD Inhibition

A thorough understanding of an inhibitor's potency requires quantitative data. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to characterize enzyme inhibitors.

Unfortunately, specific IC50 or Ki values for the direct inhibition of GAD by this compound are not consistently reported in the readily available scientific literature, likely due to the focus on its more potent metabolite. The in vitro inhibitory activity of L-allylglycine is noted to be in the high millimolar range (1-80 mM).[6]

| Inhibitor | Enzyme Target | IC50/Ki | Notes |

| L-Allylglycine | Glutamic Acid Decarboxylase (GAD) | 1-80 mM (in vitro) | Direct inhibition.[6] |

| 2-Keto-4-pentenoic Acid | Glutamic Acid Decarboxylase (GAD) | More potent than L-allylglycine | The primary active metabolite in vivo.[6] |

Table 1: Inhibitory Potency of L-Allylglycine and its Metabolite.

Experimental Protocols for Studying GAD Inhibition

The study of GAD inhibition by this compound involves a combination of enzyme activity assays and analytical techniques to measure the product of the enzymatic reaction (GABA) and the substrate (glutamate).

Glutamic Acid Decarboxylase (GAD) Activity Assay

A common method to determine GAD activity is to measure the rate of GABA formation from glutamate. This can be achieved through various techniques, including colorimetric and fluorometric assays, as well as by direct quantification of GABA using High-Performance Liquid Chromatography (HPLC).

Representative Protocol for a Colorimetric GAD Activity Assay:

-

Enzyme Preparation: Prepare a crude or purified GAD enzyme solution from a biological source (e.g., brain tissue homogenate).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M pyridine-HCl, pH 4.5) containing the GAD cofactor, pyridoxal 5'-phosphate (PLP), at a suitable concentration (e.g., 0.2 mM).[7]

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound for a defined period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-glutamate (e.g., 20 mM final concentration).[7]

-

Reaction Termination: Stop the reaction after a specific time by heat inactivation (e.g., boiling for 5 minutes).[7]

-

GABA Quantification: The amount of GABA produced can be determined using a subsequent enzymatic assay (GABase assay) or by HPLC analysis.

dot

Caption: Workflow for a GAD activity inhibition assay.

HPLC Analysis of GABA and Glutamate

HPLC is a highly sensitive and specific method for the simultaneous quantification of GABA and glutamate. This technique typically involves pre-column derivatization of the amino acids to render them detectable by fluorescence or electrochemical detectors.

General Protocol for HPLC Analysis:

-

Sample Preparation: Collect the reaction mixture from the GAD activity assay.

-

Derivatization: Derivatize the amino acids in the sample with a fluorescent tagging agent, such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride.[8][9] For example, mix the sample with an OPA solution in the presence of a thiol (e.g., β-mercaptoethanol) to form a fluorescent adduct.[10][11]

-

Chromatographic Separation: Inject the derivatized sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Elution: Use an appropriate mobile phase gradient to separate the derivatized GABA and glutamate.

-

Detection: Detect the separated compounds using a fluorescence or electrochemical detector.

-

Quantification: Determine the concentrations of GABA and glutamate by comparing the peak areas to those of known standards.

Signaling Pathways and Logical Relationships

The inhibition of GAD by this compound initiates a cascade of events at the cellular and systemic levels, ultimately leading to a state of neuronal hyperexcitability.

dot

Caption: Pathophysiological cascade following GAD inhibition by this compound.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the critical role of GABA in maintaining central nervous system homeostasis. Its inhibitory effect on GABA synthesis is primarily mediated through its metabolic conversion to 2-keto-4-pentenoic acid, a potent suicide inhibitor of glutamic acid decarboxylase. This leads to a significant reduction in GABA levels, a subsequent decrease in GABAergic inhibition, and a state of neuronal hyperexcitability that can result in seizures. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further explore the intricate mechanisms of GABAergic regulation and its implications for neurological disorders. A deeper understanding of how compounds like this compound disrupt this system is crucial for the development of novel therapeutic strategies targeting the GABAergic pathway.

References

- 1. scbt.com [scbt.com]

- 2. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allylglycine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]

- 7. Characterization of a novel glutamate decarboxylase (GAD) from Latilactobacillus curvatus K285 isolated from Gat -Kimchi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amuzainc.com [amuzainc.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide on the Convulsant Properties of DL-Allylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Allylglycine (2-amino-4-pentenoic acid) is a well-established convulsant agent widely utilized in neuroscience research to induce seizures in experimental animal models.[1][2] Its primary mechanism of action involves the inhibition of glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][3] By impeding GAD activity, this compound leads to a significant reduction in brain GABA concentrations, thereby disrupting the delicate balance between excitatory and inhibitory neurotransmission and culminating in seizure activity.[1][2] This technical guide provides a comprehensive overview of the convulsant properties of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying mechanisms and experimental workflows.

Data Presentation

The following tables summarize quantitative data from various studies investigating the convulsant effects of this compound in different animal models.

Table 1: Dose-Response and Latency of this compound-Induced Seizures in Mice

| Dosage (mmol/kg, i.p.) | Seizure Incidence | Latency to Seizure Onset (minutes) | Reference |

| 1.0 | ED50 | 44 - 240 | [4][5] |

Table 2: Convulsant Doses of L-Allylglycine in Rats

| Dosage (mg/kg, i.p.) | Observed Seizure Types | Animal Model | Reference |

| 100 - 250 | Focal and generalized tonic extension | Male and Female Rats | [6] |

| 150 | Induces convulsive behaviors | Sprague-Dawley Rats | [3] |

Table 3: Effects of this compound on GAD Activity

| Animal Model | Dosage | Timing of GAD Inhibition | Maximal Inhibition (%) | Reference |

| Mice | 1.0 mmol/kg (i.p.) | 30-60 minutes before seizure onset | 40-60 | [4] |

Experimental Protocols

Induction of Seizures with this compound in Rodents (Intraperitoneal Administration)

This protocol describes the induction of seizures in mice or rats using intraperitoneal (i.p.) injection of this compound.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Animal scale

-

Syringes (1 mL) and needles (25-27 gauge)

-

Observation chambers

-

Video recording equipment (optional)

-

Timer

Procedure:

-

Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment to allow for acclimatization.

-

Dose Preparation: Prepare a fresh solution of this compound in sterile saline on the day of the experiment. The concentration should be calculated to allow for an injection volume of approximately 10 mL/kg. For example, to achieve a dose of 1.0 mmol/kg (molar mass of Allylglycine is 115.13 g/mol ), dissolve 11.513 mg of this compound in 10 mL of saline for a 1 mg/mL solution.

-

Animal Weighing and Dose Calculation: Weigh each animal accurately immediately before injection to calculate the precise volume of the this compound solution to be administered.

-

Administration: Administer the calculated dose of this compound solution via intraperitoneal injection.

-

Observation: Immediately place the animal in an individual observation chamber. Observe continuously for the onset of seizure activity. Record the latency to the first seizure and the types of seizures exhibited (e.g., myoclonic jerks, focal seizures, generalized tonic-clonic seizures) using a standardized scoring system (e.g., a modified Racine scale). Observation periods typically last for at least 4 hours post-injection.[4]

-

Data Analysis: Analyze the incidence of seizures, the latency to seizure onset, and the severity of seizures.

Measurement of Glutamate Decarboxylase (GAD) Activity in Brain Tissue

This protocol is based on an HPLC method for the quantification of GABA produced by GAD activity.

Materials:

-

Brain tissue homogenizer

-

Refrigerated centrifuge

-

HPLC system with a UV detector

-

C18 HPLC column

-

L-glutamic acid

-

Pyridoxal 5'-phosphate (PLP)

-

Reagents for derivatization of GABA (e.g., phenylisothiocyanate)

-

Acetonitrile (HPLC grade)

-

Phosphate (B84403) buffer

-

Standard solutions of GABA

Procedure:

-

Tissue Preparation: At a predetermined time point after this compound administration (e.g., just before the expected onset of seizures), euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice.[4]

-

Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate buffer) on ice.

-

Enzyme Reaction:

-

Incubate the brain homogenate with L-glutamic acid (the substrate for GAD) and PLP (a cofactor for GAD) at 37°C for a specific period.

-

Stop the reaction by adding a solution like acidic ethanol.

-

-

Derivatization: Derivatize the GABA produced in the reaction mixture to make it detectable by the UV detector of the HPLC system.

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized GABA from other components on a C18 column using an appropriate mobile phase.

-

Detect the derivatized GABA using a UV detector at a specific wavelength.

-

-

Quantification: Quantify the amount of GABA produced by comparing the peak area of the sample to a standard curve generated from known concentrations of derivatized GABA. GAD activity is typically expressed as nmol of GABA produced per mg of protein per hour.

Mandatory Visualization

Caption: Mechanism of this compound-induced seizures.

Caption: Experimental workflow for studying this compound.

References

- 1. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. olac.berkeley.edu [olac.berkeley.edu]

DL-Allylglycine as a Research Tool in Epilepsy Studies: An In-depth Technical Guide

Introduction

DL-Allylglycine (2-amino-4-pentenoic acid) is a convulsant agent widely utilized in neuroscience research to induce experimental seizures in animal models.[1][2] Its reliability in precipitating seizure activity makes it an invaluable tool for studying the fundamental neurobiological mechanisms underlying epilepsy, investigating epileptogenesis, and screening novel antiepileptic drugs (AEDs). This guide provides a comprehensive overview of this compound's mechanism of action, its application in various experimental paradigms, and detailed protocols for its use.

Core Mechanism of Action: GABA Synthesis Inhibition

The primary mechanism through which this compound exerts its convulsant effects is by inhibiting glutamate (B1630785) decarboxylase (GAD) , the rate-limiting enzyme responsible for the synthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from glutamate.[1][2][3]

Inhibition of GAD leads to a marked decrease in brain GABA concentrations.[1][4][5] This depletion of GABA shifts the delicate balance between neuronal excitation and inhibition towards a state of hyperexcitability, lowering the seizure threshold and leading to the generation of spontaneous, recurrent seizure activity.[6][7] Studies have shown that a critical reduction in the rate of GABA synthesis is directly responsible for seizure onset.[6] L-Allylglycine seizures are associated with generalized decreases in GABA levels ranging from -32% to -54% in various brain regions.[5]

While GAD inhibition is the primary pathway, this compound also affects other enzymes. It has been shown to significantly increase the activity of ornithine decarboxylase (ODC) and decrease the activity of S-adenosyl-L-methionine decarboxylase (SAM-DC) in the mouse brain.[1][4]

Caption: Mechanism of this compound action on GABA synthesis.

Application in Animal Models of Epilepsy

This compound is effective at inducing seizures across a range of species, making it a versatile tool for epilepsy research.[6][8][9][10] The model is particularly noted for its high level of treatment resistance to some conventional AEDs, which makes it suitable for studying pharmacoresistant epilepsy.[10][11]

Quantitative Data from In Vivo Studies

The dosage, route of administration, and latency to seizure onset vary depending on the animal model used. The following table summarizes key quantitative data from published studies.

| Animal Model | Dosage | Route of Administration | Key Effects & Observations | Latency to Seizure Onset | Reference |

| Mice | 1.0 mmol/kg | Intraperitoneal (i.p.) | ED₅₀ for seizures; GAD activity inhibited by 40-60%. | 44 - 240 minutes | [6] |

| Rats | 100 - 250 mg/kg | Intraperitoneal (i.p.) | Induces focal and generalized tonic extension seizures. | Not Specified | [12] |

| Rats (L-isomer) | 2.4 mmol/kg | Intravenous (i.v.) | Generalized decreases in GABA concentrations. | Seizure activity observed at 20 min | [5] |

| Baboons (Papio papio) | 0.87 - 3.1 mmol/kg | Intravenous (i.v.) | Enhancement of myoclonic responses to photic stimulation. | 2 - 14 hours (at higher doses) | [6] |

| Cats | 30 - 40 mg/kg | Intravenous (i.v.) | Induces stable photosensitivity with photically induced seizures. | Not Specified | [1][4] |

| Zebrafish (Larval) | Not Specified | Bath Application | Behavioral and electrographic seizure activity comparable to mice. | Not Specified | [10][13] |

Stereoisomer Specificity

The convulsant actions of allylglycine are stereospecific. The L-isomer (L-Allylglycine) is significantly more potent in inducing seizures and inhibiting GAD than the D-isomer.[8][14] D-Allylglycine's activity is largely confined to the brain stem and cerebellum, as its conversion to an active GAD-inhibiting compound depends on the enzyme D-amino acid oxidase, which is concentrated in these areas.[8][15]

Experimental Protocols

The following section outlines a generalized protocol for inducing seizures in rodents using this compound. This protocol should be adapted based on specific research questions and institutional animal care guidelines.

Rodent Seizure Induction Protocol

-

Animal Preparation:

-

Use adult male Wistar or Sprague-Dawley rats (200-250g).

-

House animals individually with free access to food and water, maintaining a 12-hour light/dark cycle.

-

Allow at least 7 days for acclimatization before the experiment.

-

For EEG studies, surgically implant cortical electrodes under anesthesia at least one week prior to the experiment.

-

-

Drug Preparation and Administration:

-

Prepare a fresh solution of this compound in sterile 0.9% saline.

-

Administer the solution via intraperitoneal (i.p.) injection at a dose range of 100-250 mg/kg.[12]

-

-

Seizure Observation and Scoring:

-

Immediately after injection, place the animal in a transparent observation chamber.

-

Record behavior continuously for at least 4 hours.

-

Score seizure severity using a standardized scale (e.g., Racine's scale for limbic seizures).

-

Note the latency to the first seizure and the frequency and duration of subsequent seizures.

-

-

Data Analysis:

-

For behavioral data, compare seizure scores, latencies, and frequencies between experimental groups using appropriate statistical tests (e.g., Mann-Whitney U test, ANOVA).

-

For EEG data, analyze recordings for epileptiform discharges (e.g., spikes, polyspikes, and wave discharges).[6]

-

Caption: A typical experimental workflow for seizure induction.

Neurochemical and Electrophysiological Consequences

Administration of this compound induces significant and measurable changes in brain chemistry beyond just GABA levels. These alterations are crucial for understanding the resulting network hyperexcitability.

Regional Changes in Amino Acid Levels

Studies in rats have quantified the changes in neurotransmitter amino acids in different brain regions following L-Allylglycine-induced seizures.

| Brain Region | GABA | Glutamine | Aspartate | Reference |

| Cortex | ↓ (Decrease of 32-54%) | ↑ (Increase of 10-53%) | ↓ (Decrease of 14%) | [5] |

| Cerebellum | ↓ (Decrease of 32-54%) | ↑ (Increase of 10-53%) | No Significant Change | [5] |

| Hippocampus | ↓ (Decrease of 32-54%) | ↑ (Increase of 10-53%) | No Significant Change | [5] |

Immunocytochemical studies confirm these findings, showing a substantial decrease in GABA-immunoreactive terminals in the hippocampus and cerebellum after L-allylglycine treatment.[16]

Utility in Antiepileptic Drug (AED) Screening

The this compound seizure model is a valuable platform for evaluating the efficacy of potential antiseizure medications. Its utility is particularly pronounced in identifying compounds effective against seizures that are resistant to conventional therapies.

Efficacy of Existing AEDs

A study in rats assessed the ability of various clinically used AEDs to antagonize seizures induced by this compound. The results highlight the model's specificity.

| Antiepileptic Drug (AED) | Effect on this compound Seizures |

| Trimethadione | No Antagonism |

| Ethosuximide | No Antagonism |

| Clonazepam | Antagonism |

| Phenobarbital | Antagonism |

| Diphenylhydantoin | Antagonism |

| Primidone | Antagonism |

| Valproate Sodium | Antagonism |

| Baclofen | Antagonism |

Table based on data from De Sarro et al. (1985)[11]

The failure of drugs effective against absence seizures (ethosuximide, trimethadione) to prevent allylglycine-induced convulsions suggests this model can differentiate between drugs for generalized convulsive seizures and those for absence seizures.[11]

Caption: Logic diagram for AED screening using the allylglycine model.

Conclusion

This compound is a robust and well-characterized pharmacological tool for epilepsy research. By directly inhibiting GABA synthesis, it provides a reliable method for inducing seizures that are mechanistically relevant to seizure disorders arising from GABAergic dysfunction. Its utility spans from fundamental studies of seizure networks and neurochemical changes to the preclinical screening of novel anticonvulsant therapies, especially those targeting treatment-resistant forms of epilepsy. Researchers using this model must consider the specific stereoisomer, animal species, and dosage to ensure reproducible and relevant results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Allylglycine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (2-Aminopent-4-enoic acid) | GAD抑制剂 | MCE [medchemexpress.cn]

- 5. Changes in regional neurotransmitter amino acid levels in rat brain during seizures induced by L-allylglycine, bicuculline, and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 8. Proconvulsant, convulsant and other actions of the D- and L-stereoisomers of allylglycine in the photosensitive baboon, Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bicuculline- and allylglycine-induced epilepsy in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. D-and L-stereoisomers of allylglycine: convulsive action and inhibition of brain L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Behavioural effects of allylglycine (2-amino-4-pentenoic acid) and 2-keto-4-pentenoic acid following focal injection into the rat cerebellum and caudate nucleus [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Redistribution of transmitter amino acids in rat hippocampus and cerebellum during seizures induced by L-allylglycine and bicuculline: an immunocytochemical study with antisera against conjugated GABA, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuro-disruptive Effects of DL-Allylglycine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Allylglycine, a derivative of the amino acid glycine, is a potent convulsant agent that has been instrumental in the study of epilepsy and the mechanisms of neuronal inhibition. Its primary mode of action is the irreversible inhibition of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). By disrupting GABAergic transmission, this compound provides a reliable model for inducing seizures in experimental animals, thereby facilitating research into the underlying pathophysiology of epilepsy and the development of novel anticonvulsant therapies. This technical guide provides a comprehensive overview of the neuronal effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the core signaling pathways involved.

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative data from studies investigating the in vivo effects of this compound.

| Animal Model | Administration Route | Parameter | Value | Reference |

| Mice | Intraperitoneal (i.p.) | ED50 for Seizures | 1.0 mmol/kg | [1][2] |

| Rats (Female) | Intraperitoneal (i.p.) | Seizure-inducing Doses | 100, 150, 200, 250 mg/kg | [3] |

| Rats (Male) | Intraperitoneal (i.p.) | Seizure-inducing Doses | 100, 150, 200, 250 mg/kg | [3] |

| Baboons (Papio papio) | Intravenous (i.v.) | Subconvulsant Doses | 0.87-3.1 mmol/kg | [1][2] |

| Baboons (Papio papio) | Intravenous (i.v.) | Seizure-inducing Doses | 4.0-4.3 mmol/kg | [1][2] |

| Cats | Intravenous (i.v.) | Seizure-inducing Doses | 30-40 mg/kg | [4][5] |

Table 1: Seizure Induction Dosages of this compound in Various Animal Models

| Animal Model | Administration Route and Dose | Time Point | Effect | Reference |

| Mice | i.p. (convulsant dose) | 30-60 min before seizure onset | GAD activity inhibition evident | [1][2] |

| Mice | i.p. (convulsant dose) | Just before or during seizure activity | Maximal GAD inhibition (40-60%) | [1][2] |